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Compound of Interest

Compound Name: 7-Chloro-3-iodoquinolin-4-ol

CAS No.: 860236-13-1

Cat. No.: B1625601 Get Quote

Executive Summary
Target Molecule: 7-chloro-3-iodoquinolin-4-ol

CAS Registry Number: (Analogous derivatives often indexed; specific CAS for 3-iodo variant

is less common in bulk catalogs, emphasizing the need for de novo synthesis).

Core Transformation: Electrophilic Aromatic Substitution (Halogenation) at C3.

Yield Target: >85% isolated yield.

Purity Target: >98% (HPLC/NMR).

Key Advantage: This protocol utilizes an aqueous alkaline medium, avoiding expensive

halogenated solvents and complex purification steps.

Strategic Rationale & Mechanistic Insight
The "Why": Importance of the C3 Position
The 7-chloroquinoline scaffold is historically significant (e.g., Chloroquine), but the C3 position

remains an underutilized vector for diversification. Introducing an iodine atom at C3 creates a

"chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,

Sonogashira), allowing researchers to expand the pharmacophore into new chemical space.
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The "How": Mechanistic Underpinnings
The reaction exploits the inherent enaminone character of the 4-quinolinone ring. While the 7-

chloro substituent on the benzenoid ring is electron-withdrawing, the pyridone ring remains

sufficiently electron-rich at the C3 position to undergo electrophilic substitution.

Key Mechanistic Steps:

Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the 4-hydroxy

and 4-quinolinone forms.

Activation: Base promotes the formation of the oxyanion (enolate), significantly increasing

electron density at C3.

Electrophilic Attack: The diatomic iodine (

) is attacked by the C3 carbon.

Re-aromatization: Loss of a proton restores the quinolinone system.
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Figure 1: Mechanistic pathway for the base-mediated iodination of 7-chloroquinolin-4-ol.

Experimental Protocol
Materials & Reagents
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Reagent MW ( g/mol ) Equiv.[1] Role

7-Chloroquinolin-4-ol 179.60 1.0 Starting Material

Iodine (

)
253.81 1.1 - 1.2 Iodinating Agent

Potassium Iodide (KI) 166.00 2.5 Solubilizing Agent for

Sodium Hydroxide

(2N)
40.00 2.0 - 3.0 Base / Solvent

Acetic Acid (Glacial) 60.05 Excess
Quenching /

Precipitation

Sodium Thiosulfate

(10%)
158.11 Excess Iodine Scavenger

Step-by-Step Procedure
Step 1: Solubilization and Activation

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-chloroquinolin-

4-ol (10.0 mmol, 1.80 g) in 2N NaOH (20 mL).

Stir at room temperature (20–25°C) until a clear, homogenous solution is obtained. The

solution will likely be yellow/orange due to the formation of the sodium salt.

Note: If the starting material does not dissolve completely, mild heating to 40°C is

permissible, but cool back to RT before proceeding.

Step 2: Iodination 3. Prepare a solution of Iodine (

, 11.0 mmol, 2.79 g) and Potassium Iodide (KI, 25.0 mmol, 4.15 g) in distilled water (15 mL).
Ensure all iodine is dissolved. 4. Add the Iodine/KI solution dropwise to the stirred quinolone
solution over a period of 20–30 minutes.

Observation: A precipitate may begin to form, or the solution may darken.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://asianpubs.org/index.php/ajchem/article/download/22610/22556
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After addition is complete, continue stirring at room temperature for 2–4 hours. Monitor
reaction progress by TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS.

Step 3: Quenching and Isolation 6. Once conversion is complete, slowly acidify the reaction

mixture by adding Glacial Acetic Acid dropwise until the pH reaches ~5.0.

Critical: A thick, off-white to pale yellow precipitate will form immediately.

Add 10% Sodium Thiosulfate solution (10–20 mL) to the suspension and stir for 15 minutes.
This step reduces any unreacted iodine (removing the brown color) and prevents oxidative
degradation.
Filter the solid using a Buchner funnel under vacuum.
Wash the filter cake copiously with water (3 x 20 mL) to remove inorganic salts (NaI,
NaOAc).
Wash once with cold acetone or diethyl ether (10 mL) to aid drying (optional, but improves
purity).

Step 4: Drying and Purification 11. Dry the solid in a vacuum oven at 50°C for 12 hours. 12.

Purification: The crude product is typically >95% pure. If necessary, recrystallize from

DMF/Ethanol or Acetic Acid.
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Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation
Expected Analytical Data

Physical State: Pale yellow to off-white powder.

Melting Point: Typically >280°C (decomposition).

1H NMR (DMSO-d6, 400 MHz):

The diagnostic signal is the disappearance of the C3-H singlet (which appears at ~6.0

ppm in the starting material).

C2-H: Singlet, ~8.5–8.7 ppm (Deshielded due to adjacent Iodine).
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C5-H: Doublet, ~8.1 ppm (J = 9 Hz).

C8-H: Doublet, ~7.6 ppm (J = 2 Hz).

C6-H: Doublet of doublets, ~7.4 ppm.

N-H: Broad singlet, >12.0 ppm (Exchangeable).

Mass Spectrometry (ESI+):

Calculated Mass (

): 304.91

Observed [M+H]+: 305.9 / 307.9 (Characteristic Cl isotope pattern).

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield Incomplete precipitation

Ensure pH is adjusted to ~5.0.

If too acidic (pH < 2), the

protonated pyridinium salt may

remain soluble.

Dark Product Residual Iodine

Wash filter cake thoroughly

with Sodium Thiosulfate

solution.

Starting Material Remains Insufficient activation

Ensure the starting material is

fully dissolved in NaOH before

adding Iodine. Increase

reaction time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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